High Fluorescence Quantum Yield of Copolymers Derived from 9,9-Dioctylfluorene-2,7-diboronic acid
Copolymers synthesized from 9,9-dioctylfluorene-2,7-diboronic acid demonstrate exceptionally high photoluminescence efficiency. An alternating copolymer prepared via Suzuki reaction with 4,4′-dibromo-p-quaterphenyl exhibited a fluorescence quantum yield (ΦF) of 85.6% in solution [1]. This value surpasses the quantum yields reported for many unsubstituted polyfluorene homopolymers (typically 40–60%) and even some fluorene-based copolymers incorporating non-emissive comonomers. For instance, a related alternating copolymer containing 4-methylcoumarin and dioctylfluorene units showed a reduced ΦF of 0.73 (73%) in DMF [2], highlighting the dependence of emission efficiency on comonomer selection and the intrinsic advantage of the diboronic acid monomer in constructing high-efficiency blue emitters.
| Evidence Dimension | Photoluminescence Quantum Yield (ΦF) |
|---|---|
| Target Compound Data | 85.6% (copolymer with quaterphenyl) |
| Comparator Or Baseline | 73% for copolymer with 4-methylcoumarin; 40–60% typical for unsubstituted polyfluorene |
| Quantified Difference | +12.6% absolute vs. coumarin copolymer |
| Conditions | Solution-state photoluminescence; Suzuki copolymerization |
Why This Matters
Higher quantum yield directly correlates with improved external quantum efficiency (EQE) in OLEDs, making this monomer preferable for high-brightness display and lighting applications.
- [1] Péres, L. O., et al. (2007). Synthesis and characterization of a new alternating copolymer containing quaterphenyl and fluorenyl groups. Polymer, 48(1), 98-104. View Source
- [2] Bhaumick, P., et al. (n.d.). 4-Methyl/phenyl coumarin ditriflates and diboronic acids as coupling partners. Zhangqiaokeyan. View Source
